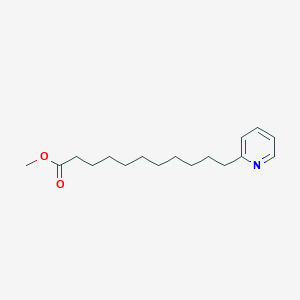![molecular formula C15H13N7O4 B14638583 Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- CAS No. 52052-40-1](/img/structure/B14638583.png)
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- is a complex organic compound with a molecular formula of C15H13N7O4. This compound is characterized by its unique structure, which includes multiple aromatic rings and nitro groups. It is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- typically involves the reaction of hydrazine derivatives with aromatic aldehydes under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products
The major products formed from these reactions include various substituted and reduced derivatives of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonimidic dihydrazide, bis[(4-methylphenyl)methylene]-
- Carbonimidic dihydrazide, bis[(4-chlorophenyl)methylene]-
- Carbonimidic dihydrazide, bis[(4-fluorophenyl)methylene]-
Uniqueness
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. This makes it particularly valuable for specific research applications where these properties are desired.
Propriétés
Numéro CAS |
52052-40-1 |
|---|---|
Formule moléculaire |
C15H13N7O4 |
Poids moléculaire |
355.31 g/mol |
Nom IUPAC |
1,2-bis[(4-nitrophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13N7O4/c16-15(19-17-9-11-1-5-13(6-2-11)21(23)24)20-18-10-12-3-7-14(8-4-12)22(25)26/h1-10H,(H3,16,19,20) |
Clé InChI |
NKVFRIYDLDMLAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
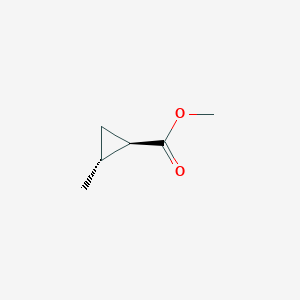

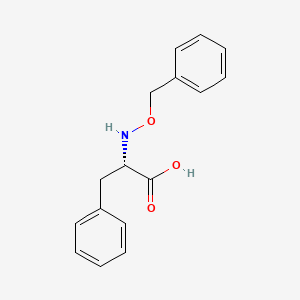
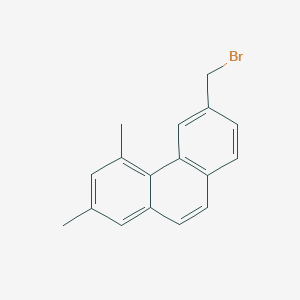

![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

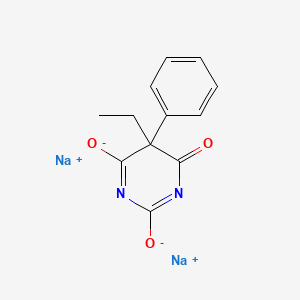
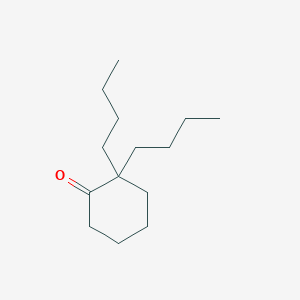
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
